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Introduction
ANNINE-6plus is a water-soluble, voltage-sensitive hemicyanine dye designed for the optical

measurement of transmembrane voltage changes in excitable cells, including neurons. Its fast

response time and high sensitivity make it a powerful tool for investigating neuronal activity,

from single action potentials to subthreshold synaptic events. A key advantage of ANNINE-
6plus is its high solubility in aqueous solutions (around 1 mM), allowing for the staining of cells

and tissues without the need for organic solvents or surfactants, which can be detrimental to

delicate preparations.[1] This document provides detailed application notes and protocols for

the optimal use of ANNINE-6plus in various neuronal preparations.

The voltage-sensing mechanism of ANNINE-6plus is based on a pure electrochromic effect,

also known as the molecular Stark effect.[1] This means that changes in the electric field

across the cell membrane directly influence the dye's electron orbitals, leading to a linear and

rapid shift in its absorption and emission spectra. This direct modulation of the dye's spectral

properties by the membrane potential ensures a high temporal resolution, limited primarily by

the fluorescence lifetime of the dye (approximately 6.2 ns).

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of ANNINE-6plus in

neuronal staining and imaging.
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Table 1: ANNINE-6plus Concentration for Neuronal
Staining

Preparation Type
Recommended
Concentration

Staining Time Notes

Cultured Hippocampal

Neurons
14 µM 5 minutes

Followed by a 10-

minute wash.

HEK293 Cells & Giant

Lipid Vesicles
5 µg/mL Not specified

Used for initial

characterization.

Single Neuron (in

vivo)
3 mM in ethanol During electroporation

For intracellular

loading via a patch

pipette.[2][3][4]

Table 2: Stock Solution and Storage
Parameter Value

Stock Solution Concentration 700 µM in pure water

Storage Temperature (Stock) -30°C

Storage (Powder) -20°C for long term (months to years)

Table 3: Imaging Parameters for ANNINE-6plus
Imaging Modality

Excitation
Wavelength

Emission Detection Laser Power

One-Photon Confocal ~458 nm - 510 nm
Red end of the

emission spectrum

Low power (~15 µW

at the sample) is

recommended to

minimize phototoxicity.

Two-Photon

Microscopy
~1020 nm

Red end of the

emission spectrum

40 - 80 mW for

dendritic imaging in

vivo.[2]
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Table 4: Voltage Sensitivity of ANNINE-6plus
Excitation Method

Fractional Fluorescence Change (ΔF/F)
per 100 mV

Single-Photon Excitation ~30%

Two-Photon Excitation >50%

Mechanism of Action: The Molecular Stark Effect
The voltage sensitivity of ANNINE-6plus arises from the molecular Stark effect, a phenomenon

where an external electric field perturbs the energy levels of a molecule. In the context of a

neuron, the electric field is the transmembrane potential. The ANNINE-6plus chromophore

inserts into the neuronal membrane in a specific orientation. Changes in the membrane

potential alter the local electric field experienced by the dye, causing a shift in its absorption

and emission spectra. This spectral shift is then detected as a change in fluorescence intensity

when exciting at the edge of the absorption spectrum.

Neuronal Membrane Optical Detection

Change in
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 Induces ANNINE-6plus
Chromophore
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 Detected as
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Caption: Mechanism of ANNINE-6plus voltage sensing.

Experimental Protocols
Protocol 1: Staining of Cultured Neurons
This protocol is optimized for staining cultured hippocampal neurons.

Materials:
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ANNINE-6plus powder

High-purity water (e.g., Milli-Q)

Standard extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)

Coverslips with cultured neurons

Procedure:

Prepare a 700 µM stock solution of ANNINE-6plus:

Dissolve the appropriate amount of ANNINE-6plus powder in high-purity water.

Aliquot and store at -30°C. Avoid repeated freeze-thaw cycles.

Prepare the 14 µM staining solution:

On the day of the experiment, dilute the 700 µM stock solution in standard extracellular

solution to a final concentration of 14 µM.

Staining:

Remove the culture medium from the coverslip with neurons.

Gently add the 14 µM ANNINE-6plus staining solution to cover the cells.

Incubate for 5 minutes at room temperature.

Washing:

Carefully remove the staining solution.

Wash the coverslip with fresh standard extracellular solution for 10 minutes. This can be

done by replacing the solution 2-3 times during this period.

Imaging:

The coverslip is now ready for imaging.
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For confocal microscopy, use an excitation wavelength of approximately 458 nm and keep

the laser power low (~15 µW at the sample) to minimize phototoxicity.

For two-photon microscopy, use an excitation wavelength of around 1020 nm.

Protocol 2: Staining of Acute Brain Slices (Suggested
Protocol)
While a specific, validated protocol for bulk loading of ANNINE-6plus in acute brain slices is

not readily available in the reviewed literature, the following is a suggested starting point based

on general brain slice preparation and staining techniques. Optimization will likely be required.

Materials:

ANNINE-6plus stock solution (700 µM in water)

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

Vibratome or tissue chopper

Incubation chamber for slices

Procedure:

Prepare Acute Brain Slices:

Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using

a vibratome in ice-cold, oxygenated aCSF.

Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and

then at room temperature for at least 30 minutes before staining.

Prepare Staining Solution:

Dilute the ANNINE-6plus stock solution in oxygenated aCSF to a final concentration in the

range of 5-20 µM. The optimal concentration will need to be determined empirically.

Staining:
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Transfer the recovered brain slices to the ANNINE-6plus staining solution.

Incubate for 15-30 minutes at room temperature, ensuring continuous oxygenation. The

optimal incubation time will need to be determined.

Washing:

Transfer the stained slices to fresh, oxygenated aCSF and wash for 15-30 minutes to

remove excess dye.

Imaging:

Transfer a slice to the recording chamber of the microscope, continuously perfused with

oxygenated aCSF.

Use appropriate excitation and emission settings for one-photon or two-photon microscopy

as detailed in Table 3.

Protocol 3: Single-Neuron Staining in vivo via
Electroporation
This protocol is for labeling individual neurons in a living animal for high-resolution imaging of

neuronal activity.

Materials:

ANNINE-6plus powder

Pure ethanol

Patch pipette

Electroporator

Two-photon microscope

Procedure:
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Prepare the Pipette Solution:

Dissolve ANNINE-6plus in pure ethanol to a final concentration of 3 mM.[2][3][4]

Fill the Patch Pipette:

Fill a patch pipette with the 3 mM ANNINE-6plus solution.

Electroporation:

Under two-photon guidance, approach a target neuron with the patch pipette.

Apply positive pressure to prevent the dye from leaking.

Once a high-resistance seal is formed with the cell membrane, apply electroporation

pulses to deliver the dye into the neuron. The exact voltage, duration, and number of

pulses will need to be optimized for the specific neuron type and experimental setup.

Diffusion:

Allow time for the dye to diffuse throughout the neuron's membrane. This can take several

minutes to hours.

Imaging:

Image the labeled neuron using two-photon microscopy with an excitation wavelength of

approximately 1020 nm. Laser power may need to be adjusted (e.g., 40-80 mW) for

optimal signal-to-noise while minimizing phototoxicity.[2]

Experimental Workflow for Staining Cultured
Neurons
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Caption: Workflow for staining cultured neurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC
[pmc.ncbi.nlm.nih.gov]

2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

3. groups.oist.jp [groups.oist.jp]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Neuronal Staining
with ANNINE-6plus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605513#annine-6plus-concentration-for-optimal-
neuronal-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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